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molecular formula C16H22N2O3 B1672558 GYKI-13380 CAS No. 75614-09-4

GYKI-13380

Cat. No. B1672558
M. Wt: 290.36 g/mol
InChI Key: YOFWLAASFMHLAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04308278

Procedure details

To the solution of 22.22 g (100 mmoles) of the product obtained in Example 3, step (a) in 220 ml of dimethylsulphoxide, 27 g of powdered anhydrous potassium carbonate are added and the suspension is stirred at 60° C. for 30 minutes, then 12.9 ml (120 mmoles) of cyclopentyl bromide are portionwise added during 60 minutes while the temperature is kept at 60° C. The suspension is further stirred at 60° C. for 20 hours, then cooled to 25° C. and poured into 800 ml of water. The aqueous emulsion is extracted four times with 400 ml of chloroform. The collected organic phases are washed twice with 50 ml of 1 N sodium hydroxide solution, dried over anhydrous magnesium sulphate and evaporated in vacuo. To the oily residue 200 ml of benzene are added and the evaporation is repeated. The residue is triturated with 150 ml of ether and the crystals obtained are filtered after 30 minutes and washed with 50 ml of ether to give 21.30 g (73.4%) of the title compound, m.p. 104°-107° C. After recrystallization from acetone this melting point rises to 115°-116° C. On the basis of its physical properties, this product is identical with the compound obtained in Example 2, step (d).
Name
product
Quantity
22.22 g
Type
reactant
Reaction Step One
Quantity
27 g
Type
reactant
Reaction Step One
Quantity
220 mL
Type
solvent
Reaction Step One
Quantity
12.9 mL
Type
reactant
Reaction Step Two
Name
Quantity
800 mL
Type
reactant
Reaction Step Three
Yield
73.4%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[C:4]([CH2:10][CH:11]2[CH2:15][NH:14][C:13](=[O:16])[NH:12]2)[CH:5]=[CH:6][C:7]=1[O:8][CH3:9].C(=O)([O-])[O-].[K+].[K+].[CH:23]1(Br)[CH2:27][CH2:26][CH2:25][CH2:24]1.O>CS(C)=O>[CH:23]1([O:1][C:2]2[CH:3]=[C:4]([CH2:10][CH:11]3[CH2:15][NH:14][C:13](=[O:16])[NH:12]3)[CH:5]=[CH:6][C:7]=2[O:8][CH3:9])[CH2:27][CH2:26][CH2:25][CH2:24]1 |f:1.2.3|

Inputs

Step One
Name
product
Quantity
22.22 g
Type
reactant
Smiles
OC=1C=C(C=CC1OC)CC1NC(NC1)=O
Name
Quantity
27 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
220 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
12.9 mL
Type
reactant
Smiles
C1(CCCC1)Br
Step Three
Name
Quantity
800 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
the suspension is stirred at 60° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is kept at 60° C
STIRRING
Type
STIRRING
Details
The suspension is further stirred at 60° C. for 20 hours
Duration
20 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 25° C.
EXTRACTION
Type
EXTRACTION
Details
The aqueous emulsion is extracted four times with 400 ml of chloroform
WASH
Type
WASH
Details
The collected organic phases are washed twice with 50 ml of 1 N sodium hydroxide solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
ADDITION
Type
ADDITION
Details
To the oily residue 200 ml of benzene are added
CUSTOM
Type
CUSTOM
Details
the evaporation
CUSTOM
Type
CUSTOM
Details
The residue is triturated with 150 ml of ether
CUSTOM
Type
CUSTOM
Details
the crystals obtained
FILTRATION
Type
FILTRATION
Details
are filtered after 30 minutes
Duration
30 min
WASH
Type
WASH
Details
washed with 50 ml of ether

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C1(CCCC1)OC=1C=C(C=CC1OC)CC1NC(NC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 21.3 g
YIELD: PERCENTYIELD 73.4%
YIELD: CALCULATEDPERCENTYIELD 73.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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